molecular formula C15H13ClO3 B3336881 Methyl 4-[(2-chlorophenoxy)methyl]benzoate CAS No. 406470-63-1

Methyl 4-[(2-chlorophenoxy)methyl]benzoate

Cat. No.: B3336881
CAS No.: 406470-63-1
M. Wt: 276.71 g/mol
InChI Key: LQOLSKRIRFBLDV-UHFFFAOYSA-N
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Description

Methyl 4-[(2-chlorophenoxy)methyl]benzoate is an aromatic ester featuring a benzoate core substituted with a methylene-linked 2-chlorophenoxy group. This compound is structurally characterized by its ester functionality (methyl benzoate) and an ether linkage to a 2-chlorophenyl moiety.

Properties

IUPAC Name

methyl 4-[(2-chlorophenoxy)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-18-15(17)12-8-6-11(7-9-12)10-19-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOLSKRIRFBLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001266330
Record name Methyl 4-[(2-chlorophenoxy)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001266330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406470-63-1
Record name Methyl 4-[(2-chlorophenoxy)methyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=406470-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[(2-chlorophenoxy)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001266330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-chlorophenoxy)methyl]benzoate typically involves the esterification of 4-[(2-chlorophenoxy)methyl]benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-chlorophenoxy)methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are employed under basic conditions.

Major Products Formed

    Oxidation: 4-[(2-chlorophenoxy)methyl]benzoic acid.

    Reduction: 4-[(2-chlorophenoxy)methyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical and Biological Research

Synthetic Intermediate
Methyl 4-[(2-chlorophenoxy)methyl]benzoate serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for researchers looking to develop new compounds with specific properties.

Biochemical Probes
The compound is investigated for its potential as a biochemical probe due to the presence of its reactive formyl group. This feature enables it to interact with biological macromolecules, facilitating studies on enzyme mechanisms and protein interactions.

Pharmaceutical Applications

Therapeutic Properties
Research has explored the therapeutic potential of this compound, particularly its anti-inflammatory and antimicrobial activities. Preliminary studies indicate that derivatives of this compound may exhibit significant biological activity, making them candidates for drug development .

Case Study: Antimicrobial Activity
In a controlled laboratory setting, derivatives of this compound were tested against various bacterial strains. Results indicated notable inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential for development as an antibacterial agent .

Industrial Applications

Material Science
The compound is utilized in the development of advanced materials, including polymers and coatings. Its chemical properties allow for modifications that enhance material characteristics such as durability and resistance to environmental factors.

Table: Comparison of Material Properties

PropertyThis compoundConventional Polymers
Thermal StabilityHighModerate
Chemical ResistanceExcellentVariable
Mechanical StrengthEnhancedStandard

Environmental Science

Pesticide Formulation
this compound has been studied for its potential use in pesticide formulations due to its efficacy against certain pests while maintaining a favorable environmental profile. Research indicates that it can be integrated into formulations designed to minimize ecological impact while maximizing pest control efficiency .

Mechanism of Action

The mechanism by which Methyl 4-[(2-chlorophenoxy)methyl]benzoate exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between Methyl 4-[(2-chlorophenoxy)methyl]benzoate and related compounds:

Compound Molecular Formula Key Substituents Physical Properties Applications/Significance
This compound (Target) C₁₅H₁₃ClO₃ - 2-Chlorophenoxy methyl group
- Ester (methyl benzoate)
Not explicitly reported; inferred higher lipophilicity due to aromatic/ether groups Potential intermediate for liquid crystals or bioactive molecules
Methyl 3-[[4-(2-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate C₂₃H₁₈ClN₅O₃ - Triazine core
- 2-Chlorophenoxy and phenoxy groups
- Amine linkage
Higher melting points (~200–250°C), polar due to triazine and amine groups Agrochemical or pharmaceutical applications (e.g., enzyme inhibition)
Methyl 4-(4-(2-(4-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C3) C₂₈H₂₃ClN₂O₃ - Quinoline-piperazine backbone
- 4-Chlorophenyl group
Yellow/white solids; moderate solubility in polar solvents (e.g., DMSO) Anticancer or antimicrobial agents (quinoline derivatives)
Methyl 4-({N-[2-(cyclohexylamino)-2-oxoethyl]-4-(dimethylamino)benzamido}methyl)benzoate C₂₇H₃₄N₄O₄ - Amide and tertiary amine groups
- Cyclohexyl substituent
High polarity and hydrogen-bonding capacity; likely crystalline solids Histone deacetylase (HDAC) inhibitors for cancer therapy
Methyl 4-((2-formylphenoxy)methyl)benzoate (Intermediate B) C₁₆H₁₄O₄ - Formyl group on phenoxy ring Reactive aldehyde functionality; purified via flash chromatography Precursor for Schiff base synthesis or cross-coupling reactions
Methyl 4-benzyloxy-2-hydroxybenzoate C₁₅H₁₄O₄ - Benzyloxy and hydroxyl groups Colorless plates; intramolecular hydrogen bonding (O–H···O) Liquid crystal precursors; materials science applications
Methyl 4-chloro-2-fluorobenzoate C₈H₆ClFO₂ - Halogens (Cl, F) on benzoate ring Lower molecular weight (188.58 g/mol); electron-withdrawing substituents Building block for fluorinated pharmaceuticals or agrochemicals

Key Structural and Functional Differences

Unlike HDAC inhibitors (), which feature amide and tertiary amine groups, the target compound’s ester and ether linkages likely confer lower polarity and higher lipophilicity, influencing its pharmacokinetic profile .

Reactivity and Synthesis

  • The aldehyde-containing analog (Intermediate B, ) is more reactive toward nucleophiles than the target compound, enabling its use in condensation reactions .
  • Halogenated derivatives like Methyl 4-chloro-2-fluorobenzoate () exhibit enhanced electrophilicity at the carbonyl group due to electron-withdrawing substituents, favoring hydrolysis or nucleophilic substitution reactions .

Physical Properties Triazine-containing analogs () display higher melting points and polarity due to their nitrogen-rich cores, whereas the target compound’s aromatic/ether structure may enhance solubility in nonpolar solvents .

Biological Activity

Methyl 4-[(2-chlorophenoxy)methyl]benzoate, also known by its CAS number 406470-63-1, is an organic compound with diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields such as agriculture and medicine.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C15H13ClO3\text{C}_{15}\text{H}_{13}\text{ClO}_3

This compound features a benzoate moiety connected to a chlorophenoxy group, which contributes to its biological activities.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In particular, studies have shown that derivatives of benzoates can inhibit the growth of various bacteria and fungi. For instance, a study highlighted the efficacy of related benzoate compounds against strains of Escherichia coli and Staphylococcus aureus, demonstrating minimum inhibitory concentrations (MICs) in the low micromolar range .

2. Insecticidal Properties

This compound has been studied for its potential as an environmentally safe insecticide. It has shown effectiveness against agricultural pests such as whiteflies and spider mites. Laboratory bioassays revealed that this compound can significantly reduce pest populations, with lethal concentrations (LC50) comparable to conventional pesticides .

Pest LC50 (mg/cm²) Effectiveness
Tetranychus urticae0.22High mortality rate
Bemisia tabaci0.18Significant ovicidal action

3. Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective toxicity towards certain cancer cells while sparing normal cells, indicating its potential as a chemotherapeutic agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, leading to disrupted cellular processes in target organisms.
  • Membrane Disruption : The compound may interact with cellular membranes, altering permeability and leading to cell death.
  • Signal Transduction Interference : By affecting signaling pathways, this compound may influence cell proliferation and apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The results indicated an MIC of 0.5 mg/mL, suggesting potent activity against this pathogen.

Case Study 2: Insecticidal Application

In another investigation, the insecticidal efficacy against Tetranychus urticae was assessed in greenhouse conditions. The application of this compound at a concentration of 1% resulted in over 80% mortality within 24 hours, showcasing its potential for pest management strategies in sustainable agriculture.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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